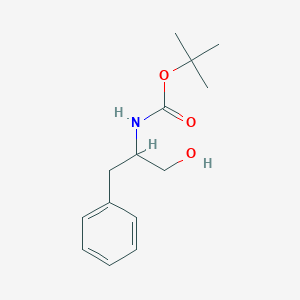![molecular formula C8H13NO4 B115948 (Z)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic acid CAS No. 151292-68-1](/img/structure/B115948.png)
(Z)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic acid, commonly known as Z-MA, is a compound that has gained attention in scientific research due to its potential biochemical and physiological effects.
作用機序
The mechanism of action of Z-MA is not yet fully understood. However, it is believed to work by inhibiting the activity of enzymes that produce reactive oxygen species, which can cause damage to cells and tissues.
Biochemical and physiological effects:
Z-MA has been shown to have several biochemical and physiological effects. It may help to reduce inflammation and oxidative stress in the body, which can contribute to the development of various diseases. Additionally, Z-MA may play a role in improving cognitive function and memory.
実験室実験の利点と制限
One advantage of using Z-MA in lab experiments is its relatively low toxicity compared to other compounds. However, its mechanism of action is not yet fully understood, which can make it difficult to design experiments that accurately measure its effects.
将来の方向性
There are several potential future directions for research related to Z-MA. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, further studies are needed to fully understand the compound's mechanism of action and its potential applications in other areas of scientific research.
In conclusion, Z-MA is a compound that has gained attention in scientific research due to its potential biochemical and physiological effects. While its mechanism of action is not yet fully understood, it has been studied for its potential use in the treatment of neurodegenerative diseases and may have antioxidant properties that can help reduce oxidative stress in the body. Further research is needed to fully understand the compound's potential applications and limitations.
合成法
Z-MA can be synthesized through a multistep process involving the reaction of L-glutamic acid with tert-butyl carbamate and subsequent reactions with other reagents. The final product is obtained through recrystallization and purification processes.
科学的研究の応用
Z-MA has been studied for its potential applications in various fields of scientific research. It has been shown to have antioxidant properties and may play a role in reducing oxidative stress in the body. Additionally, Z-MA has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
特性
CAS番号 |
151292-68-1 |
|---|---|
分子式 |
C8H13NO4 |
分子量 |
187.19 g/mol |
IUPAC名 |
(Z)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic acid |
InChI |
InChI=1S/C8H13NO4/c1-8(2,3)13-7(12)9-5-4-6(10)11/h4-5H,1-3H3,(H,9,12)(H,10,11)/b5-4- |
InChIキー |
GXAFLSXYHSLRNY-PLNGDYQASA-N |
異性体SMILES |
CC(C)(C)OC(=O)N/C=C\C(=O)O |
SMILES |
CC(C)(C)OC(=O)NC=CC(=O)O |
正規SMILES |
CC(C)(C)OC(=O)NC=CC(=O)O |
同義語 |
2-Propenoicacid,3-[[(1,1-dimethylethoxy)carbonyl]amino]-,(Z)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Bromo-1-[(2R)-tetrahydro-2-furanyl]-ethanone](/img/structure/B115866.png)
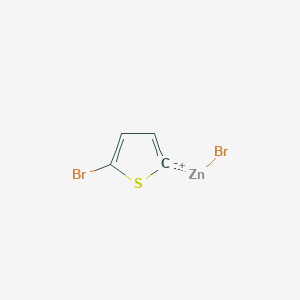

![3-amino-N-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]propanamide](/img/structure/B115878.png)

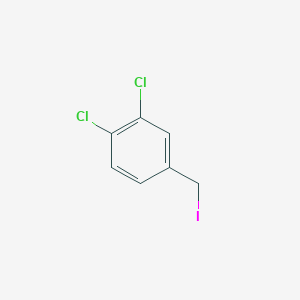
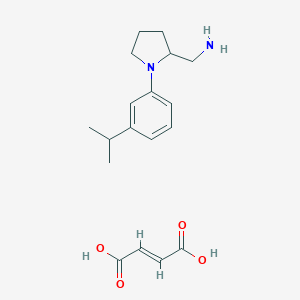
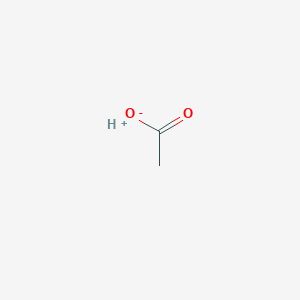
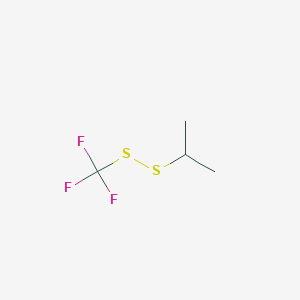
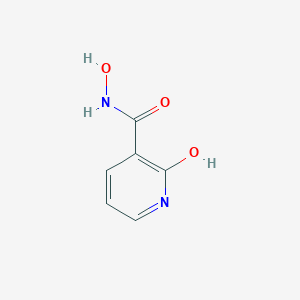

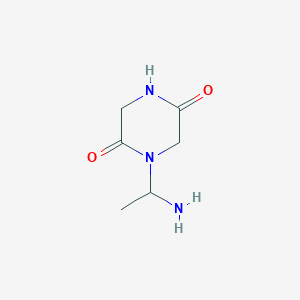
![4-Ethylpyrrolo[1,2-a]pyrazine](/img/structure/B115901.png)
